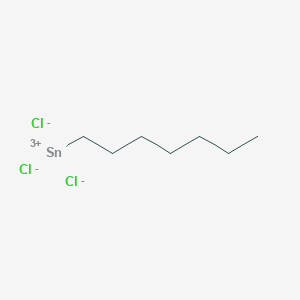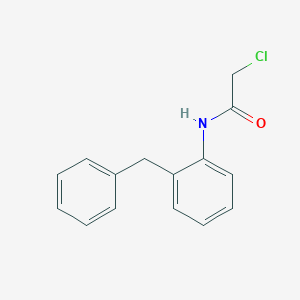
Sempervirine
Overview
Description
Sempervirine is a naturally occurring compound found in the roots of the plant Semperviva, which is native to the Mediterranean region. It has been used for centuries in traditional medicine for a variety of ailments and is now being studied in the laboratory for its potential therapeutic applications. This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, antioxidant, and neuroprotective activities.
Scientific Research Applications
DNA Interaction : Sempervirine can unwind circular DNA, aiding in the study of DNA replication (Caprasse & Houssier, 1984).
Neurological Effects : Research on Gelsemium sempervirens, which contains this compound, suggests it down-regulates neuronal excitatory signaling, indicating potential anxiolytic and analgesic actions (Olioso et al., 2014).
Cancer Research : this compound inhibits the growth of glioma cancer by inducing G2/M phase arrest and blocking the Akt/mTOR signaling pathway (Li et al., 2021). It also shows potential as an anticancer agent, particularly in the treatment of lymphoma and Ehrlich ascites carcinoma in mice (Beljanski & Beljanski, 1986). Additionally, this compound's non-genotoxic anticancer properties include inhibiting RNA polymerase I transcription in tumor cells (Caggiano et al., 2020).
Behavioral Studies : Homeopathic doses of G. sempervirens improve exploratory behavior and reduce neophobia in mice (Bellavite et al., 2011).
Antimicrobial and Antiviral Properties : this compound has shown antimycobacterial activity (Tosun et al., 2004) and antiviral activity against tobacco mosaic virus (Xiaojiang, 2013).
Stress and Anxiety Research : Studies indicate that G. sempervirens, which includes this compound, reduces anxiety and fear in mice without causing sedation, similar to conventional anxiolytic drugs (Bellavite, 2011).
Synthesis and Drug Development : this compound can be synthesized using microwave-assisted Westphal condensation, making it a potent lead in anticancer therapeutics (Rao et al., 2013).
Mechanism of Action
Target of Action
Sempervirine cation, also known as this compound, is an indole alkaloid isolated from Gelsemium sempervirens . It primarily targets RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA (rRNA) . This compound also interacts with the Akt/mTOR and Wnt/β-catenin signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It induces autophagy and apoptosis via the Akt/mTOR signaling pathways . It also regulates the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation .
Pharmacokinetics
It has been shown to have significant anti-tumor effects on various cancer cells . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound’s action results in several cellular effects. It leads to G2/M phase arrest and apoptosis . It also promotes the effect of autophagic flux and accumulation of LC3B . Furthermore, it reduces the expression of p62 protein and induces the autophagic death of glioma cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sempervirine cation interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to induce apoptosis in HCC cells, which is associated with cell cycle arrest during the G1 phase, up-regulation of p53, and down-regulation of cyclin D1, cyclin B1, and CDK2 .
Cellular Effects
This compound cation has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of HCC and glioma cells and promote apoptosis .
Molecular Mechanism
This compound cation exerts its effects at the molecular level through several mechanisms. It has been found to induce G2/M phase arrest in glioma cells and initiate apoptosis and autophagy by regulating the Akt/mTOR signaling pathway . In HCC cells, it induces apoptosis by regulating the Wnt/β-catenin pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound cation has been observed to have significant effects on cellular function. For instance, it has been shown to inhibit the growth of glioma cancer in both in vivo and in vitro studies .
Dosage Effects in Animal Models
The effects of this compound cation vary with different dosages in animal models. For instance, it has been shown to significantly reduce cell viability and inhibit cell colony formation in U251 and U87 cells in a dose-dependent manner .
Metabolic Pathways
This compound cation is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to downregulate the expressions of AKT and mTOR phosphorylated proteins in the mTOR signaling pathway .
properties
IUPAC Name |
16,17,18,19-tetrahydro-3H-yohimban-13-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUEULZDJRMJR-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902228 | |
| Record name | NoName_1452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6882-99-1 | |
| Record name | 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sempervirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEMPERVIRINE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




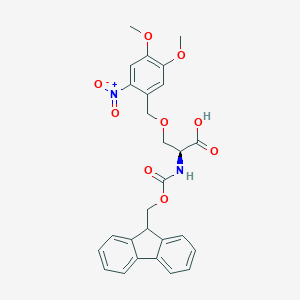
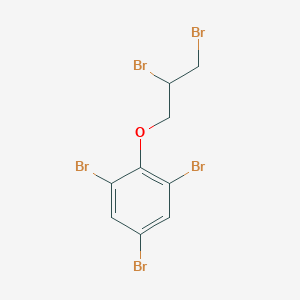

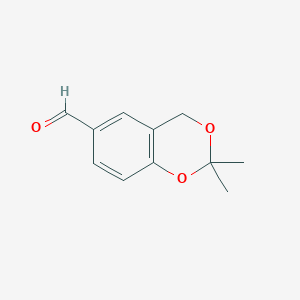
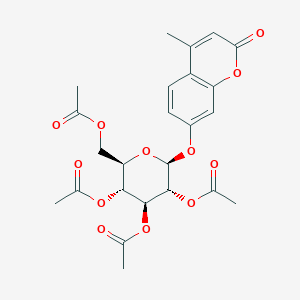
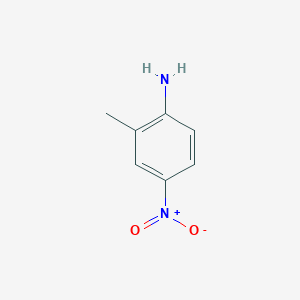
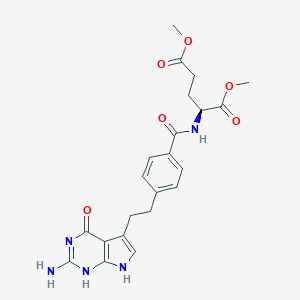
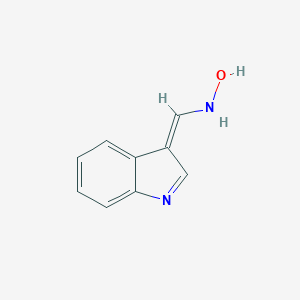
![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)
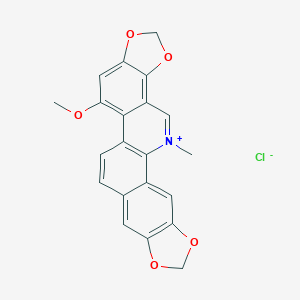
![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)
